N-(4-fluorophenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
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Overview
Description
N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE is a synthetic organic compound that features a fluorophenyl group, a morpholine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Morpholine Group: The morpholine ring can be attached via nucleophilic substitution reactions, often using a suitable leaving group on the benzene ring.
Coupling with Ethanediamide: The final step involves coupling the fluorophenyl-morpholine intermediate with ethanediamide under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe or ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-N’-METHYLETHANEDIAMIDE: Lacks the morpholine group, potentially altering its chemical properties and applications.
N-(4-CHLOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE: Substitution of fluorine with chlorine may affect reactivity and biological activity.
N-(4-FLUOROPHENYL)-N’-({4-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE: Replacement of morpholine with piperidine could influence its pharmacological profile.
Uniqueness
The presence of both the fluorophenyl and morpholine groups in N-(4-FLUOROPHENYL)-N’-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved chemical stability.
Properties
Molecular Formula |
C20H22FN3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide |
InChI |
InChI=1S/C20H22FN3O3/c21-17-5-7-18(8-6-17)23-20(26)19(25)22-13-15-1-3-16(4-2-15)14-24-9-11-27-12-10-24/h1-8H,9-14H2,(H,22,25)(H,23,26) |
InChI Key |
PXPDEJRKRXNKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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